molecular formula C13H11ClFNO2 B12068858 5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine

5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B12068858
M. Wt: 267.68 g/mol
InChI Key: XRXKHELSWZTRRI-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with chlorine, fluorine, and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-3-fluoropyridine and 4-methoxybenzyl alcohol.

    Reaction Conditions: The key step involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-fluoropyridine with the 4-methoxybenzyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine, fluorine, and methoxybenzyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoropyridine: Lacks the 4-methoxybenzyl group, making it less complex.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the 4-methoxybenzyl group, altering its chemical properties.

    4-Methoxyphenylboronic acid: Used in coupling reactions but lacks the pyridine ring.

Uniqueness

5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methoxybenzyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H11ClFNO2

Molecular Weight

267.68 g/mol

IUPAC Name

5-chloro-3-fluoro-2-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H11ClFNO2/c1-17-11-4-2-9(3-5-11)8-18-13-12(15)6-10(14)7-16-13/h2-7H,8H2,1H3

InChI Key

XRXKHELSWZTRRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F

Origin of Product

United States

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